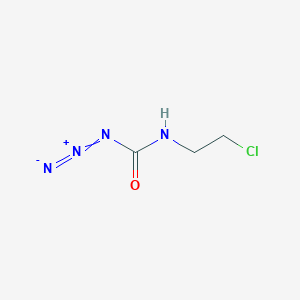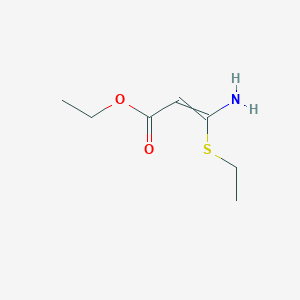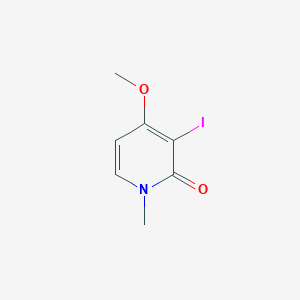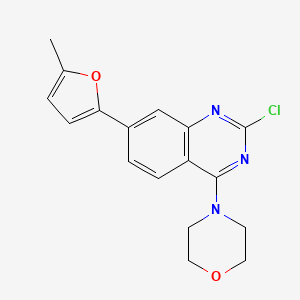
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a chloro-substituted phenyl group and a methylene-linked benzeneamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce N-[(4-chloro-2-methylphenyl)-methyl]benzeneamine.
科学的研究の応用
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(4-Chlorophenyl)-4-hydroxybenzamide
Uniqueness
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the chloro and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C14H12ClN |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-9-13(15)8-7-12(11)10-16-14-5-3-2-4-6-14/h2-10H,1H3 |
InChIキー |
QULHXZRQLWVQSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C=NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)







![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
